2,2-Bis[4-(4-aminophenoxy)phenyl]propane
Overview
Description
2,2-Bis[4-(4-aminophenoxy)phenyl]propane, also known as 4,4’-Isopropylidenebis[(4-aminophenoxy)benzene] or BAPP, is a chemical compound with the molecular formula C27H26N2O2 . It is a solid at 20 degrees Celsius .
Molecular Structure Analysis
The molecular structure of this compound is represented by the molecular formula C27H26N2O2 . The InChI Key is KMKWGXGSGPYISJ-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
This compound has a melting point range of 128.0 to 131.0 degrees Celsius . It is soluble in acetone .Scientific Research Applications
Synthesis Methods and Applications
- BAPP is synthesized through reactions involving alkali metal carbonates or hydroxides, and its production methods vary in aspects like reaction conditions, yield, purity, and scalability. This synthesis process is crucial for its applications in polymer science and materials engineering (Liang Tai-shuo, 2010).
Bioremediation and Environmental Applications
- BAPP derivatives, such as Bisphenol A (BPA), are used in various industrial and residential applications. Studies have investigated the biodegradability of BPA, considering its recognition as an Endocrine Disrupting Chemical (EDC). Research has explored the role of enzymes like laccase in the bioremediation of BPA, highlighting the environmental implications of BAPP derivatives (Urvish Chhaya & A. Gupte, 2013).
Material Science and Polymer Development
- BAPP is used to synthesize materials such as bismaleimide, which are then blended with various nanoclays for enhanced thermal properties. This application demonstrates its importance in the development of advanced materials with specific thermal characteristics (C. Vijayakumar et al., 2011).
- The synthesis of polyimides from BAPP, showing properties like high thermal stability, solubility in organic solvents, and potential for creating flexible and durable materials, is a significant area of research. Such properties make these polyimides suitable for various industrial applications (Cuili Kong et al., 2006).
Detection and Removal of Environmental Pollutants
- Research has explored the electrochemical detection and simultaneous removal of endocrine disruptors like BPA using carbon electrodes. This application is crucial for environmental monitoring and remediation, indicating the role of BAPP derivatives in environmental science (Minsoo Kim et al., 2021).
Novel Polyurethane Elastomers
- Studies have synthesized novel fluorinated polyurethane elastomers based on BAPP, demonstrating properties like low surface tension, good thermal stability, and flame resistance. These properties are critical for applications in areas like coatings, adhesives, and sealants (Wentao Xu et al., 2012).
Safety and Hazards
Properties
IUPAC Name |
4-[4-[2-[4-(4-aminophenoxy)phenyl]propan-2-yl]phenoxy]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O2/c1-27(2,19-3-11-23(12-4-19)30-25-15-7-21(28)8-16-25)20-5-13-24(14-6-20)31-26-17-9-22(29)10-18-26/h3-18H,28-29H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMKWGXGSGPYISJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)OC2=CC=C(C=C2)N)C3=CC=C(C=C3)OC4=CC=C(C=C4)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5051650 | |
Record name | 4,4'-(Isopropylidenebis(4,1-phenyleneoxy))dianiline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5051650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13080-86-9 | |
Record name | 2,2-Bis[4-(4-aminophenoxy)phenyl]propane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13080-86-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bis(4-(4-aminophenoxy)phenyl)dimethylmethane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013080869 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenamine, 4,4'-[(1-methylethylidene)bis(4,1-phenyleneoxy)]bis- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4,4'-(Isopropylidenebis(4,1-phenyleneoxy))dianiline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5051650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4'-[isopropylidenebis(4,1-phenyleneoxy)]dianiline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.699 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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